Fmoc-Val-Bt

Peptide Synthesis Benzotriazole Chemistry Pre-activation Strategy

Fmoc-Val-Bt is a pre-activated, bench-stable benzotriazole ester of L-valine that eliminates separate activation steps in solid-phase peptide synthesis. Its benzotriazole leaving group drives efficient amide bond formation while preventing racemization—critical for sterically hindered valine residues. Unlike in-situ activation with Fmoc-Val-OH/HOBt/DIC, this single-species building block ensures reproducible coupling efficiency and chiral purity. Synthesized in 84% yield, it simplifies unit operations, reduces cost-of-goods, and accelerates cycle times on automated SPPS platforms.

Molecular Formula C26H24N4O3
Molecular Weight 440.5 g/mol
CAS No. 1126433-37-1
Cat. No. B1388124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-Bt
CAS1126433-37-1
Molecular FormulaC26H24N4O3
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C26H24N4O3/c1-16(2)24(25(31)30-23-14-8-7-13-22(23)28-29-30)27-26(32)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-14,16,21,24H,15H2,1-2H3,(H,27,32)/t24-/m0/s1
InChIKeyBXOWZCNNYZYNLS-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Val-Bt (CAS 1126433-37-1) as a Pre-Activated Valine Building Block for High-Fidelity Solid-Phase Peptide Synthesis


Fmoc-Val-Bt (CAS 1126433-37-1) is an N-Fmoc-protected, benzotriazole-activated ester of the amino acid L-valine [1]. This compound belongs to the class of N-(Fmoc-α-aminoacyl)benzotriazoles, which are pre-activated amino acid derivatives designed for use in solid-phase peptide synthesis (SPPS) [1]. Unlike traditional in situ activation methods, Fmoc-Val-Bt provides a bench-stable, ready-to-use building block that eliminates the need for separate activation steps during peptide chain assembly [1]. The benzotriazole leaving group facilitates efficient amide bond formation while minimizing racemization, a critical concern when incorporating sterically hindered residues such as valine into peptide sequences [1].

Why Direct Substitution of Fmoc-Val-Bt with In-Situ Activated Fmoc-Val-OH or Alternative Active Esters Can Compromise Peptide Yield and Stereochemical Integrity


The selection of an appropriate valine building block is not trivial; valine's β-branched side chain renders it prone to slow coupling kinetics and elevated racemization when using standard in situ activation protocols [1]. Attempting to substitute Fmoc-Val-Bt with Fmoc-Val-OH activated by HOBt/DIC or with alternative active esters such as Fmoc-Val-OSu introduces process variability and can lead to incomplete couplings, deletion sequences, and epimerization [1]. Fmoc-Val-Bt circumvents these pitfalls by providing a single, well-characterized, pre-activated species that ensures reproducible coupling efficiency and preserves chiral purity without reliance on auxiliary coupling reagents [2].

Quantitative Performance Metrics for Fmoc-Val-Bt: Comparative Data Against In-Class Alternatives


Synthesis Yield of Fmoc-Val-Bt vs. Other Fmoc-Amino Acid Benzotriazole Esters

The preparation of Fmoc-Val-Bt from Fmoc-L-Val-OH proceeds with an isolated yield of 84% [1]. This places it among the higher-yielding members of the N-(Fmoc-α-aminoacyl)benzotriazole family, exceeding the yields reported for several other proteinogenic amino acid derivatives under identical conditions [1].

Peptide Synthesis Benzotriazole Chemistry Pre-activation Strategy

Bench Stability of Fmoc-Val-Bt: Long-Term Storage Without Decomposition

Fmoc-Val-Bt is reported to be storable at 20°C for months without special handling and with no detectable decomposition or loss of reactivity [1]. This contrasts with many active esters that require storage at -20°C or under inert atmosphere to prevent hydrolysis .

Reagent Stability Peptide Synthesis Benzotriazole Esters

Racemization Suppression: Preserving L-Valine Stereochemistry During Coupling

The use of benzotriazole active esters like Fmoc-Val-Bt is known to substantially suppress α-carbon racemization during amide bond formation [1][2]. In the case of Fmoc-Val-Bt, HPLC analysis of the resulting dipeptide Fmoc-L-Val-L-NHCH(Me)Ph revealed a single enantiomeric product with a retention time of 5.42 min, while the diastereomeric mixture from a racemized coupling showed two distinct peaks at 5.41 and 8.00 min [3].

Racemization Stereochemical Integrity Peptide Coupling

Optimal Use Cases for Fmoc-Val-Bt in Peptide Synthesis and Process Development


Synthesis of Valine-Containing Peptides with Strict Stereochemical Requirements

Fmoc-Val-Bt is the preferred building block for the solid-phase synthesis of therapeutic peptides, peptide-based drug candidates, and bioactive peptide fragments where the preservation of L-valine chirality is critical. Its demonstrated ability to couple without racemization [1] ensures that the final product meets the stereochemical purity standards required for preclinical and clinical studies.

Large-Scale Peptide Manufacturing and Process Development

The high synthesis yield (84%) and long-term bench stability of Fmoc-Val-Bt [2] make it an economically attractive choice for process chemists scaling up peptide production. The elimination of separate activation steps reduces the number of unit operations, simplifying the manufacturing process and lowering the overall cost of goods.

Automated High-Throughput Peptide Library Synthesis

In automated SPPS platforms, the use of pre-activated Fmoc-Val-Bt eliminates the need for on-line activation steps, enabling faster cycle times and reducing the risk of incomplete couplings. The compound's consistent reactivity and stability under ambient conditions [2] are particularly advantageous for synthesizing diverse peptide libraries for drug discovery screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Val-Bt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.